1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene
Description
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two methoxy groups (positions 1 and 5), an iodine atom (position 3), and a fluoromethoxy group (position 2). The fluoromethoxy group (OCH₂F) introduces both electron-withdrawing (due to fluorine) and electron-donating (via the oxygen atom) effects, creating a unique electronic environment. This compound’s molecular formula is C₉H₉FIO₃, with a molecular weight of approximately 311.07 g/mol.
Properties
Molecular Formula |
C9H10FIO3 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
2-(fluoromethoxy)-1-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(14-5-10)8(4-6)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ZYOKWWCQQLYTGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)OCF)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group is introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy groups makes the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for radiolabeled compounds used in imaging techniques.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and fluoromethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the iodo group can participate in halogen bonding and other interactions. These properties contribute to its potential biological activity and effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,5-Dichloro-3-iodo-2-(methoxymethoxy)benzene
- Structure : Positions 1 and 5 are substituted with chlorine atoms, position 3 with iodine, and position 2 with a methoxymethoxy group (OCH₂OCH₃).
- Molecular Formula : C₈H₇Cl₂IO₂ (MW: 332.95 g/mol) .
- Key Differences: Substituent Effects: Chlorine atoms (electron-withdrawing) at positions 1 and 5 reduce the ring’s electron density compared to methoxy groups (electron-donating) in the target compound. Applications: The dichloro derivative may exhibit lower solubility in polar solvents due to reduced oxygen content.
1,5-Diiodo-2,4-dimethylbenzene
- Structure : Positions 1 and 5 bear iodine atoms, while positions 2 and 4 have methyl groups.
- Molecular Formula : C₈H₈I₂ (MW: 401.96 g/mol) .
- Key Differences: Electronic Profile: Methyl groups (weakly electron-donating) and iodine atoms create a less polarized ring compared to the target compound’s methoxy/fluoromethoxy substituents. Physical Properties: Higher molecular weight and non-polar methyl groups reduce solubility in polar solvents (e.g., ethanol, DMSO) relative to the target compound. Synthetic Utility: The diiodo structure is prone to Ullmann or Suzuki coupling reactions, whereas the target compound’s iodine may serve as a leaving group in nucleophilic aromatic substitution.
2,6-Difluoro-3-methoxyphenylboronic Acid
- Structure : A boronic acid derivative with fluorine at positions 2 and 6, and methoxy at position 3.
- Molecular Formula : C₇H₇BF₂O₃ (MW: 215.94 g/mol) .
- Key Differences :
- Functional Groups : The boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the iodine in the target compound.
- Electronic Effects : Fluorine atoms at ortho positions enhance electrophilic substitution resistance, whereas the target compound’s fluoromethoxy group may direct electrophiles to specific positions.
Biological Activity
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene is a compound with significant biological activity, particularly in the context of cancer research and antimicrobial properties. This article reviews the existing literature on its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzene ring substituted with two methoxy groups, one iodo group, and one fluoromethoxy group. Its chemical formula is , which contributes to its unique reactivity and biological interactions.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.09 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies indicate that this compound exhibits notable anticancer activity. It has been shown to inhibit tumor cell proliferation through various mechanisms, including the disruption of oxidative phosphorylation (OXPHOS) pathways.
Case Study: OXPHOS Inhibition
In a study focusing on OXPHOS inhibitors, the compound demonstrated an IC50 value of approximately 0.58 μM against pancreatic cancer cell lines. This suggests a potent ability to induce cytotoxicity in cancer cells reliant on aerobic metabolism for energy production .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components. The presence of both methoxy and fluoromethoxy groups appears critical for its biological activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Iodo Group | Enhances cytotoxicity |
| Presence of Methoxy Groups | Increases solubility |
| Fluoromethoxy Substitution | Potentially improves selectivity |
The primary mechanism by which this compound exerts its biological effects involves the inhibition of mitochondrial function. By disrupting ATP production in cancer cells, the compound effectively starves them of energy, leading to cell death.
Detailed Research Findings
- Cytotoxicity Studies : In vitro assays have shown that the compound significantly reduces cell viability in various cancer cell lines when tested under glucose-depleted conditions.
- In Vivo Efficacy : Animal models have demonstrated that treatment with this compound leads to reduced tumor sizes and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
